

# WAY-267464: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: WAY-267464

Cat. No.: B131216

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **WAY-267464**, a non-peptide oxytocin receptor (OTR) agonist. The information is intended to support research and development efforts in fields such as neuroscience, psychiatry, and pharmacology.

## Chemical Structure and Properties

**WAY-267464** is a synthetic, non-peptidic small molecule designed to mimic the action of the endogenous neuropeptide oxytocin. Its chemical identity and key physicochemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	4-(3,5-Dihydroxybenzyl)-N-(2-methyl-4-[(1-methyl-4,10-dihydropyrazolo[3,4-b][1][2]benzodiazepin-5(1H)-yl)carbonyl]benzyl)piperazine-1-carboxamide	[3]
CAS Number	847375-16-0	[3]
Molecular Formula	C <sub>32</sub> H <sub>35</sub> N <sub>7</sub> O <sub>4</sub>	[3]
Molecular Weight	581.677 g/mol	[3]
SMILES	<chem>O=C(N1CCN(CC2=CC(O)=CC(O)=C2)CC1)NCC3=CC=C(C(N4CC5=C(N(C)N=C5)NC6=CC=CC=C46)=O)C=C3C</chem>	[1]
InChI	InChI=1S/C32H35N7O4/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43)	[3]
Solubility	Soluble in DMSO (52.37 mg/mL, 80 mM) and water (3.27 mg/mL, 5 mM) as the dihydrochloride salt.	[4]

## Pharmacological Profile

**WAY-267464** is primarily characterized as a potent and selective agonist of the oxytocin receptor.[5] However, subsequent studies have revealed a more complex pharmacological

profile, including antagonist activity at the vasopressin 1A receptor (V1aR).[3][6] This dual activity is a critical consideration in the interpretation of in vivo studies.

## Receptor Binding Affinity

The binding affinity of **WAY-267464** for the human oxytocin and vasopressin 1a receptors has been determined in radioligand binding assays.

Receptor	Radioligand	Cell Line	K <sub>i</sub> (nM)	Reference(s)
hOTR	[ <sup>3</sup> H]Oxytocin	HEK293	58.4	[7]
hOTR	Not Specified	HEK293	978	[7]
hV1aR	[ <sup>3</sup> H]Arginine Vasopressin	HEK293	113	[7]

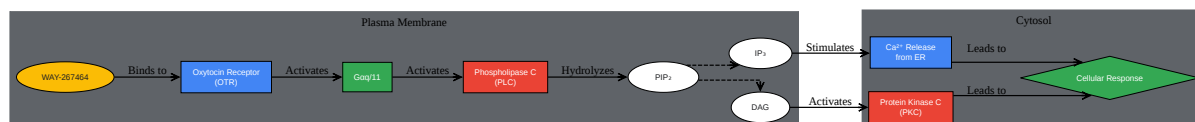
## Functional Activity

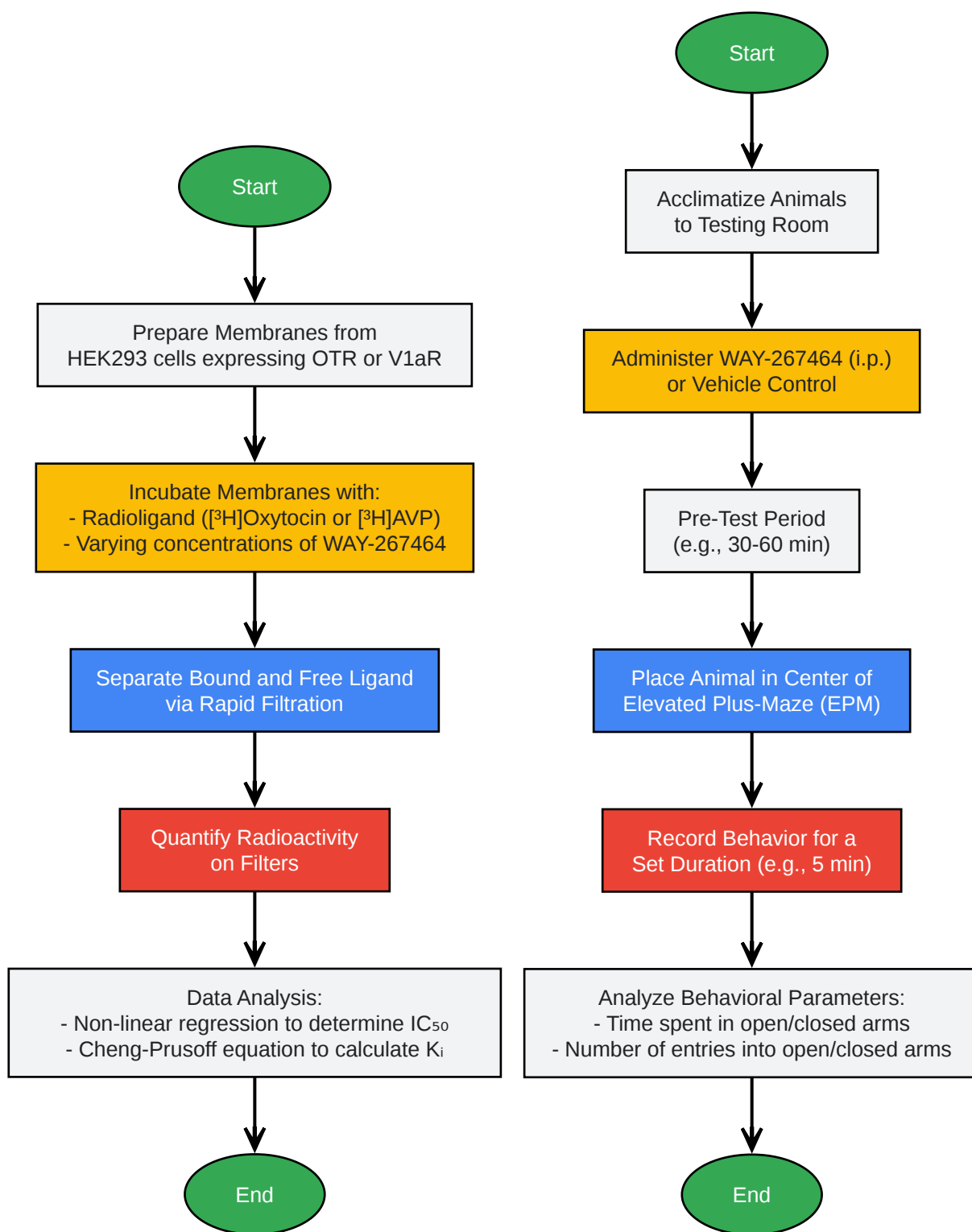
The functional activity of **WAY-267464** has been assessed in various in vitro and in vivo models.

Assay Type	Receptor	Cell Line	EC <sub>50</sub> (nM)	Activity	Reference(s)
Luciferase Reporter Assay	hOTR	HEK293	881	Weak Agonist	[7]
Luciferase Reporter Assay	hV1aR	HEK293	>100,000	No Agonist Activity	[7]
IP1 Accumulation Assay	hOTR	HEK	Not Specified	Agonist	[8]
IP1 Accumulation Assay	hV1aR	HEK	Not Specified	Antagonist	[8]

## Signaling Pathways

As an agonist of the oxytocin receptor, **WAY-267464** is expected to activate downstream signaling cascades typically associated with this G-protein coupled receptor (GPCR). The primary signaling pathway involves the coupling to Gαq/11 proteins.<sup>[3]</sup>





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